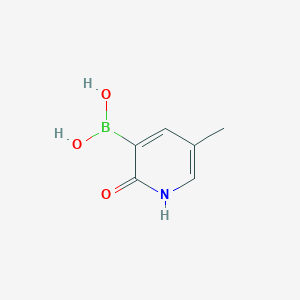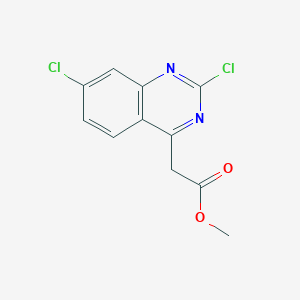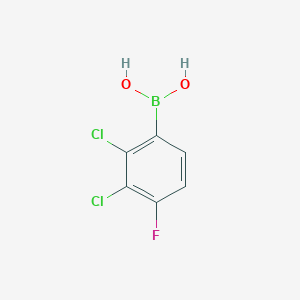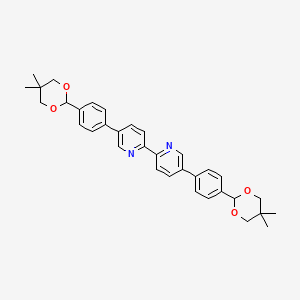
5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes two bipyridine units connected through phenyl rings substituted with 5,5-dimethyl-1,3-dioxane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the bipyridine core, followed by the introduction of the phenyl rings and subsequent substitution with 5,5-dimethyl-1,3-dioxane groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to derivatives with diverse properties.
科学的研究の応用
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic, optical, or mechanical properties.
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions for catalysis and other applications.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic processes, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the compound.
類似化合物との比較
Similar Compounds
- 4,4’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine
- 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-1,1’-bipyridine
Uniqueness
5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine is unique due to its specific substitution pattern and the presence of 5,5-dimethyl-1,3-dioxane groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
特性
分子式 |
C34H36N2O4 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC名 |
5-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[5-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C34H36N2O4/c1-33(2)19-37-31(38-20-33)25-9-5-23(6-10-25)27-13-15-29(35-17-27)30-16-14-28(18-36-30)24-7-11-26(12-8-24)32-39-21-34(3,4)22-40-32/h5-18,31-32H,19-22H2,1-4H3 |
InChIキー |
LNNYETWIFQYQQR-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CC=C(C=C5)C6OCC(CO6)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)

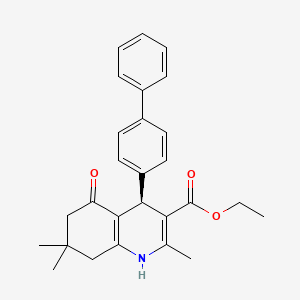

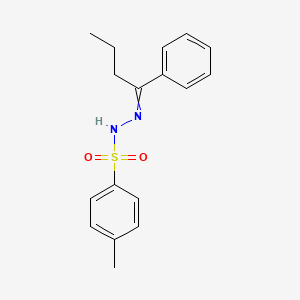
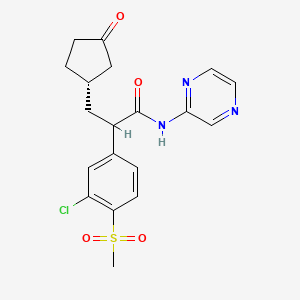
![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)

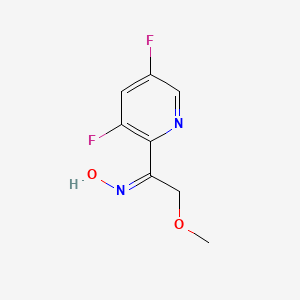

![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
